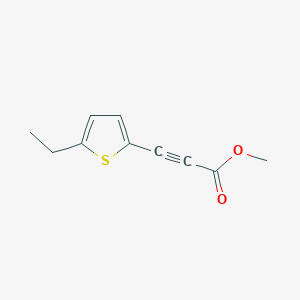
Methyl 3-(5-ethylthiophen-2-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-ethylthiophen-2-yl)propiolate: is an organic compound with the molecular formula C10H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-ethylthiophen-2-yl)propiolate typically involves the condensation of 5-ethylthiophene-2-carboxylic acid with methyl propiolate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Methyl 3-(5-ethylthiophen-2-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学的研究の応用
Methyl 3-(5-ethylthiophen-2-yl)propiolate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(5-ethylthiophen-2-yl)propiolate is largely dependent on its specific application. In medicinal chemistry, the thiophene ring can interact with various biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
類似化合物との比較
- Methyl 3-(2-thienyl)propiolate
- Methyl 3-(3-thienyl)propiolate
- Methyl 3-(4-thienyl)propiolate
Comparison: Methyl 3-(5-ethylthiophen-2-yl)propiolate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, this compound may exhibit different electronic properties and steric effects, making it a valuable scaffold for the development of new materials and pharmaceuticals .
生物活性
Methyl 3-(5-ethylthiophen-2-yl)propiolate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an ethyl group, which contributes to its lipophilicity and potential biological interactions. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro studies, focusing on its effects on cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 15.0 | Induction of apoptosis via ROS generation |
| PC3 (Prostate) | 20.0 | Inhibition of cell proliferation |
| SW620 (Colon) | 18.5 | Activation of caspase pathways |
| Caki-1 (Kidney) | 22.0 | Modulation of inflammatory cytokines (e.g., IL-6) |
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This was confirmed through assays such as Annexin V-FITC and Caspase-Glo, which demonstrated increased apoptosis rates in treated cells compared to controls .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
K562 Cell Line Study :
- Objective : To evaluate the cytotoxic effects on chronic myelogenous leukemia cells.
- Findings : The compound induced significant apoptosis at concentrations as low as 15 µM, with a notable increase in ROS levels observed within 12 hours of treatment.
- PC3 Prostate Cancer Study :
The biological activity is largely attributed to the following mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, leading to caspase activation.
- Reactive Oxygen Species Generation : Increased ROS levels contribute to cellular stress and apoptosis.
- Cytokine Modulation : The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is often elevated in cancerous conditions .
特性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
methyl 3-(5-ethylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H10O2S/c1-3-8-4-5-9(13-8)6-7-10(11)12-2/h4-5H,3H2,1-2H3 |
InChIキー |
ORTLBDCJFHDFPN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















